1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098075-52-4
VCID: VC11466554
InChI:
SMILES:
Molecular Formula: C9H16ClNS
Molecular Weight: 205.7

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride

CAS No.: 2098075-52-4

Cat. No.: VC11466554

Molecular Formula: C9H16ClNS

Molecular Weight: 205.7

Purity: 95

* For research use only. Not for human or veterinary use.

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride - 2098075-52-4

Specification

CAS No. 2098075-52-4
Molecular Formula C9H16ClNS
Molecular Weight 205.7

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(5-tert-Butylthiophen-3-yl)methanamine hydrochloride features a thiophene ring—a five-membered aromatic system containing sulfur—substituted at the 3-position with a methanamine group and at the 5-position with a tert-butyl group. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications .

Molecular Formula: C₉H₁₅NS·HCl
Molecular Weight: 205.75 g/mol (calculated from analogous structures ).

Physicochemical Properties

While direct experimental data for this compound remains scarce, inferences can be drawn from structurally related molecules:

PropertyValue/DescriptionSource Analogue
SolubilityHigh in polar solvents (e.g., water, methanol) due to hydrochloride salt
Log P (Partition Coeff.)~1.4 (estimated from tert-butyl and thiophene contributions)
StabilityHygroscopic; requires anhydrous storageGeneral amine salt trends

The tert-butyl group confers steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability .

Synthetic Methodologies

Grignard Reaction Pathways

Alternative synthesis could employ a Grignard reagent to introduce the tert-butyl group. For instance, reacting 3-bromothiophene with tert-butylmagnesium chloride forms 5-tert-butylthiophene, followed by nitration and reduction to the amine :

3-Bromothiophene+t-BuMgCl5-tert-butylthiophene(Grignard addition)[4]\text{3-Bromothiophene} + \text{t-BuMgCl} \rightarrow \text{5-tert-butylthiophene} \quad \text{(Grignard addition)}[4]

Subsequent functionalization via Buchwald-Hartwig amination or nitro group reduction yields the target amine.

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group impedes electrophilic substitution on the thiophene ring, necessitating high-temperature conditions or directing groups .

  • Purification: Hydroscopicity of the hydrochloride salt complicates crystallization; lyophilization or azeotropic drying may be required .

CompoundBiological ActivityMechanism
1-(5-tert-Butylfuran-3-yl)methanamineModerate COX-2 inhibitionCyclooxygenase interaction
N-Methyl-1-naphthalenemethanamineAntidepressant effects in rodent modelsMonoamine oxidase modulation

The thiophene moiety’s electron-rich nature suggests potential interactions with enzymatic active sites, particularly in neurotransmitter systems .

Neuropharmacological Prospects

The compound’s calculated Log P (~1.4) and tertiary amine structure align with blood-brain barrier permeability metrics . Hypothetical applications include:

  • Dopamine Receptor Modulation: Thiophene derivatives exhibit affinity for D₂-like receptors .

  • Neuroprotection: Antioxidant properties via sulfur-mediated radical scavenging .

Comparative Analysis with Structural Analogs

Parameter1-(5-tert-Butylthiophen-3-yl)methanamine HCl1-(5-tert-Butylfuran-3-yl)methanamine N-Methyl-1-naphthalenemethanamine
Aromatic SystemThiophene (S-containing)Furan (O-containing)Naphthalene
Molecular Weight205.75 g/mol153.22 g/mol185.27 g/mol
Calculated Log P1.41.12.8
Potential ActivityNeurotransmitter modulationCOX-2 inhibitionAntidepressant

Industrial and Research Challenges

Scalability Issues

  • Cost of tert-Butyl Reagents: tert-Butyl halides are expensive, necessitating optimized stoichiometry .

  • Byproduct Formation: Bis-alkylated impurities require chromatographic removal, as noted in naphthalenemethanamine synthesis .

Stability Profiling

Hydrochloride salts of aliphatic amines are prone to decomposition under humid conditions. Accelerated stability studies (40°C/75% RH) would be imperative for pharmaceutical development .

Future Directions

  • Pharmacokinetic Studies: Plasma protein binding and metabolic pathway identification via hepatic microsome assays.

  • Target Identification: High-throughput screening against GPCR libraries.

  • Synthetic Optimization: Flow chemistry approaches to mitigate steric effects during tert-butyl introduction .

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